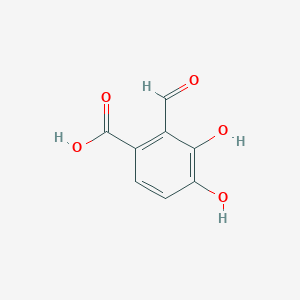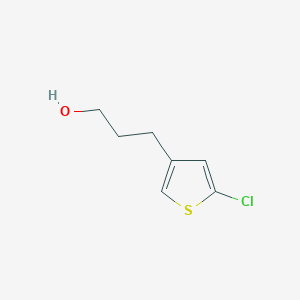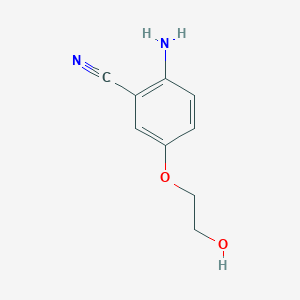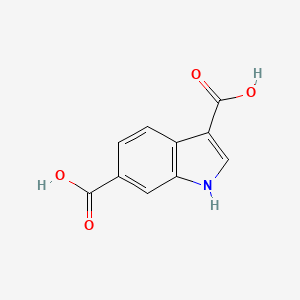
3,4-Difluoro-N-(hex-5-en-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-N-(hex-5-en-2-yl)aniline: is a chemical compound with the following properties:
Chemical Formula: CHFN
Molecular Weight: 211.25 g/mol
CAS Number: 1566403-47-1
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves introducing fluorine atoms onto aniline (aminobenzene) while incorporating a hex-5-en-2-yl group. Specific synthetic routes may vary, but one approach could be through nucleophilic aromatic substitution (SNAr) reactions.
Reaction Conditions::Fluorination: Fluorination can be achieved using reagents like hydrogen fluoride (HF) or other fluorinating agents.
Alkylation: The hex-5-en-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides.
Overall Reaction Scheme:
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. specific details on large-scale production are proprietary and not widely available.
Chemical Reactions Analysis
Reactivity::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation/Reduction: Depending on reaction conditions, it may participate in oxidation or reduction processes.
Fluorination: Hydrogen fluoride (HF), potassium fluoride (KF), or other fluorinating agents.
Alkylation: Alkyl halides (e.g., bromides, iodides) in the presence of a base (e.g., potassium carbonate).
Major Products:: The major product is 3,4-Difluoro-N-(hex-5-en-2-yl)aniline itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. It could involve interactions with specific molecular targets, enzymatic pathways, or receptor binding. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, 3,4-Difluoro-N-(hex-5-en-2-yl)aniline’s uniqueness lies in its combination of fluorine substitution and the hex-5-en-2-yl group.
Remember that this compound’s applications and properties are continually explored by researchers, and new findings may emerge over time
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
3,4-difluoro-N-hex-5-en-2-ylaniline |
InChI |
InChI=1S/C12H15F2N/c1-3-4-5-9(2)15-10-6-7-11(13)12(14)8-10/h3,6-9,15H,1,4-5H2,2H3 |
InChI Key |
IQNAGBKIIFRKOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}ethan-1-amine](/img/structure/B13275947.png)
amine](/img/structure/B13275962.png)
![2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B13275965.png)




![(3-Methylbutan-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13276008.png)
![1-[4-(Benzyloxy)phenyl]ethane-1-thiol](/img/structure/B13276012.png)


![Methyl 6-[(hydrazinocarbonothioyl)amino]hexanoate](/img/structure/B13276020.png)


